molecular formula C15H21Cl2NO2 B2566759 Tert-butyl 3-amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoate CAS No. 2287342-95-2

Tert-butyl 3-amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoate

Cat. No.: B2566759
CAS No.: 2287342-95-2
M. Wt: 318.24
InChI Key: FZSGCOKFXWGCNN-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoate is an organic compound with a complex structure that includes a tert-butyl ester group, an amino group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the dichlorophenyl group can yield phenyl derivatives.

Scientific Research Applications

Tert-butyl 3-amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may interact with enzymes or receptors in the body, leading to a therapeutic effect. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate: Similar structure but with a single chlorine atom.

    Tert-butyl 3-amino-3-(3,5-dimethylphenyl)-2,2-dimethylpropanoate: Similar structure but with methyl groups instead of chlorine atoms.

Uniqueness

Tert-butyl 3-amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoate is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents on the phenyl ring .

Properties

IUPAC Name

tert-butyl 3-amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO2/c1-14(2,3)20-13(19)15(4,5)12(18)9-6-10(16)8-11(17)7-9/h6-8,12H,18H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSGCOKFXWGCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C(C1=CC(=CC(=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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